![molecular formula C13H17N3O B5825172 N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5825172.png)
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving appropriate precursors such as nitriles and hydrazides under acidic or basic conditions.
Introduction of the 4-methylphenyl group: This step involves the substitution of the oxadiazole ring with a 4-methylphenyl group, which can be achieved using electrophilic aromatic substitution reactions.
Attachment of the propanamine moiety:
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Analyse Des Réactions Chimiques
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the oxadiazole ring or the phenyl ring are replaced by other groups.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique chemical properties make it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive agent with applications in the development of new drugs and therapeutic agents. It has been studied for its antimicrobial, antifungal, and anticancer activities.
Medicine: Research has indicated that the compound may have potential as a therapeutic agent for the treatment of various diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine can be compared with other similar compounds, such as:
N-{[3-phenyl-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine: This compound has a similar structure but lacks the 4-methyl group on the phenyl ring. The presence of the methyl group in this compound may impart different chemical and biological properties.
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine: This compound has a chlorine atom instead of a methyl group on the phenyl ring. The substitution pattern can affect the compound’s reactivity and biological activity.
N-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine: The presence of a nitro group on the phenyl ring can significantly alter the compound’s electronic properties and its interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
Propriétés
IUPAC Name |
N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9(2)14-8-12-15-13(16-17-12)11-6-4-10(3)5-7-11/h4-7,9,14H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOSNFJUNZPHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5825093.png)
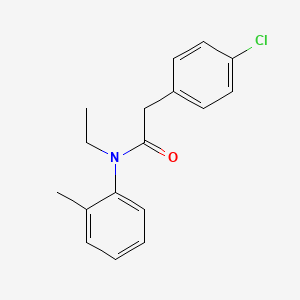
![2-[(4-chlorophenyl)methyl]-5-(2-methylphenyl)tetrazole](/img/structure/B5825104.png)
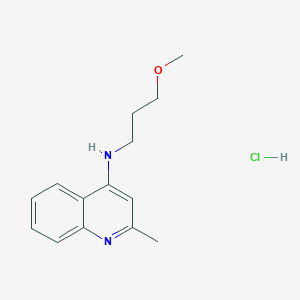
![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5825125.png)
![(3E)-5-(4-fluorophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one](/img/structure/B5825133.png)
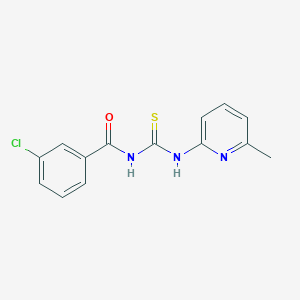
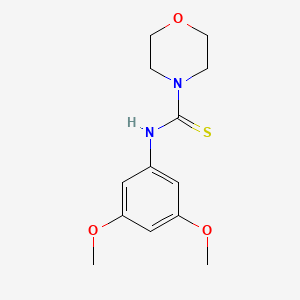
![2-(benzylsulfanyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5825155.png)
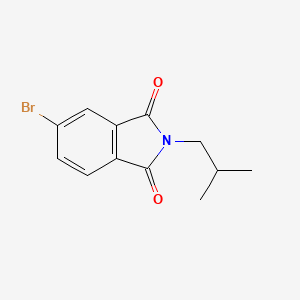
![methyl 4-[2-oxo-2-(1-piperidinyl)ethoxy]benzoate](/img/structure/B5825159.png)
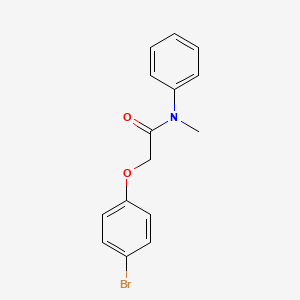
![{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}(2-METHYL-3-FURYL)METHANONE](/img/structure/B5825184.png)
![5,7-DIMETHYL-2-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B5825188.png)
